molecular formula C17H15ClN4O3S B15038913 3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038913
M. Wt: 390.8 g/mol
InChI Key: CMZCRTBYECFLAZ-DJKKODMXSA-N
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Description

3-(5-chlorothiophen-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a chlorothiophene moiety and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the chlorothiophene moiety: This step involves the chlorination of thiophene followed by its attachment to the pyrazole ring.

    Attachment of the hydroxy-methoxyphenyl group: This is done through a condensation reaction with the appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, while the pyrazole ring facilitates the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorothiophen-2-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(5-chlorothiophen-2-yl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The presence of both hydroxy and methoxy groups in 3-(5-chlorothiophen-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide makes it unique compared to similar compounds. These functional groups enhance its binding affinity and specificity towards molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C17H15ClN4O3S

Molecular Weight

390.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O3S/c1-9(10-3-4-13(23)14(7-10)25-2)19-22-17(24)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-8,23H,1-2H3,(H,20,21)(H,22,24)/b19-9+

InChI Key

CMZCRTBYECFLAZ-DJKKODMXSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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